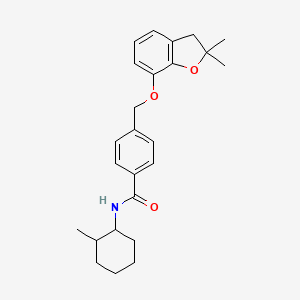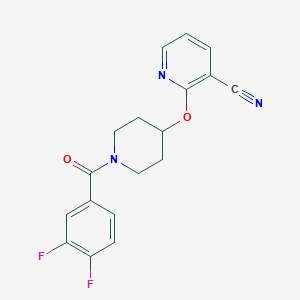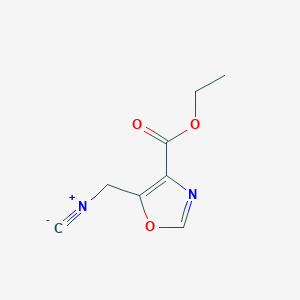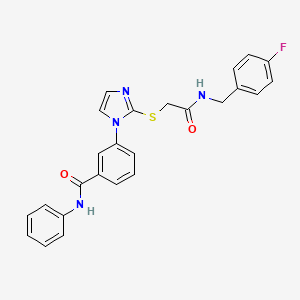
3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
科学的研究の応用
Electrochromic Devices
3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine: has potential applications in the development of electrochromic devices (ECDs). These devices change color when a voltage is applied, which can be used for smart windows, auto-dimming rearview mirrors, and energy storage devices. The trifluoromethoxy group can influence the HOMO and LUMO energy levels, leading to efficient color changes .
Organic Synthesis
This compound can be utilized in organic synthesis, particularly in the creation of polymers with specific electronic properties. The electron-withdrawing trifluoromethoxy group can be strategically placed to modify the electronic characteristics of the polymer, which is crucial for materials used in electronics and coatings .
Pharmaceutical Research
In pharmaceutical research, the structural motif of 3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine can be found in various drug candidates. It can serve as a scaffold for developing new medications, especially those targeting central nervous system disorders or acting as enzyme inhibitors .
Environmental Engineering
The compound’s unique structure could be explored for environmental applications, such as in the design of sensors that detect environmental pollutants. Its electronic properties might allow it to interact selectively with specific chemicals, making it a valuable tool for monitoring environmental health .
Material Science
In material science, the compound can contribute to the development of new materials with tailored properties. For example, its incorporation into thin films could result in materials with desirable thermal or electrical conductivities, which are essential for various industrial applications .
Analytical Chemistry
The compound’s ability to undergo specific interactions due to its trifluoromethoxy group makes it a candidate for use in analytical chemistry. It could be part of the development of new chromatographic methods or serve as a standard in mass spectrometry analyses .
Coatings Technology
Given its potential to alter the electronic properties of polymers, 3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine could be used in coatings technology. Coatings with specific electronic characteristics can be applied in various industries, including automotive and aerospace, for protection and performance enhancement .
Energy Storage
The compound may find applications in the field of energy storage. Its electronic properties could be harnessed to improve the efficiency of batteries or supercapacitors, which are crucial for the advancement of renewable energy technologies .
作用機序
Target of Action
A structurally similar compound has been found to interact with the hepatitis c virus ns5b rna-dependent rna polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially inhibiting its function
Biochemical Pathways
If the compound does indeed interact with the hepatitis c virus ns5b rna-dependent rna polymerase, it could potentially affect the viral replication pathway .
Result of Action
If the compound does inhibit the function of the Hepatitis C Virus NS5B RNA-Dependent RNA Polymerase, it could potentially reduce the replication of the virus, leading to a decrease in viral load .
特性
IUPAC Name |
3-methyl-6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3S/c1-12-2-7-15(21-20-12)22-8-10-23(11-9-22)27(24,25)14-5-3-13(4-6-14)26-16(17,18)19/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSNRKYMKHRXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Mercapto-5-propyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B2901449.png)
![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2901450.png)
![6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2901453.png)



![1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2901459.png)
![Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]-5-pyrimidinecarboxylate](/img/structure/B2901460.png)


![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2901463.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2901464.png)

![2-[2-(2-Ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2901472.png)